![molecular formula C16H15ClN2O3 B5701455 N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5701455.png)
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as CMI-977, is a synthetic compound that has been developed for its potential therapeutic use. This compound belongs to the class of compounds known as phospholipase A2 inhibitors. Phospholipase A2 is an enzyme that plays a key role in the inflammatory response, and inhibitors of this enzyme have been shown to have anti-inflammatory effects.
Mécanisme D'action
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide works by inhibiting the activity of phospholipase A2, which is an enzyme that plays a key role in the inflammatory response. By inhibiting this enzyme, N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide can reduce inflammation and the associated symptoms.
Biochemical and Physiological Effects:
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have several biochemical and physiological effects. In preclinical studies, N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of neutrophils, which are cells that play a key role in the inflammatory response. N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has also been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is that it has been shown to have potent anti-inflammatory effects, which can be useful in studying the inflammatory response. However, one limitation of using N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is that it may not be specific to phospholipase A2, and may also inhibit other enzymes, which could complicate the interpretation of results.
Orientations Futures
There are several future directions that could be pursued in the study of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide. One potential direction is to investigate the use of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in combination with other anti-inflammatory drugs, to determine if it has synergistic effects. Another potential direction is to investigate the use of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in the treatment of other inflammatory conditions, such as asthma. Finally, further studies could be conducted to investigate the potential use of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in the treatment of cancer.
Méthodes De Synthèse
The synthesis of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide involves several steps. The first step is the synthesis of 4-chloro-3-methylphenol, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 2-hydroxybenzoic acid to form the corresponding ester. The ester is then reacted with N-(tert-butoxycarbonyl)glycine to form the corresponding amide. This amide is then reacted with 2-(4-chloro-3-methylphenoxy)acetyl chloride to form the final product, N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide.
Applications De Recherche Scientifique
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been studied for its potential therapeutic use in a variety of conditions, including inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as in the treatment of cancer. In preclinical studies, N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-9-13(7-8-14(11)17)21-10-15(20)22-19-16(18)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADZHGIOGHADFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC=CC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC=CC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

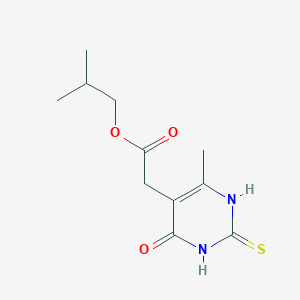
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5701380.png)
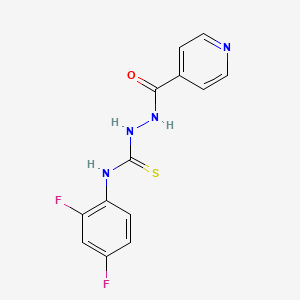
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5701414.png)
![5-[(4-isopropylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5701423.png)
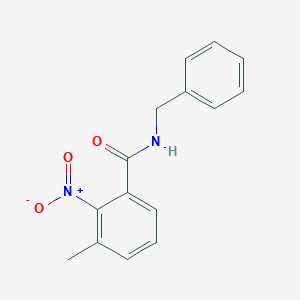
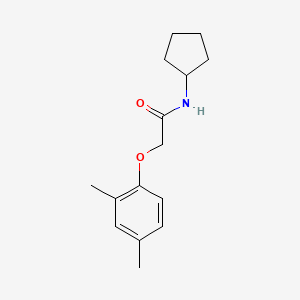
![N,N-diethyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5701439.png)
![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5701451.png)
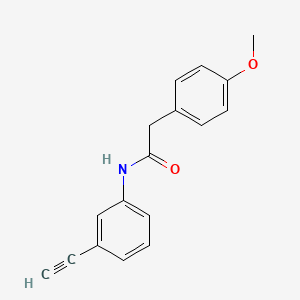
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5701467.png)
![ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5701474.png)
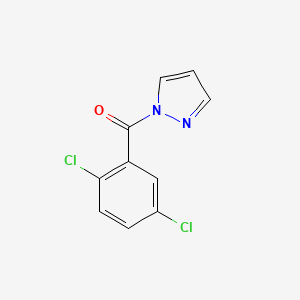
![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)